2-Methyl-2-(naphthalen-1-yl)oxirane
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Overview
Description
2-Methyl-2-(naphthalen-1-yl)oxirane is an organic compound with the chemical formula C13H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its unique structure, which includes a naphthalene moiety attached to the oxirane ring. It is a white crystalline solid with a distinct aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(naphthalen-1-yl)oxirane can be synthesized through various methods. One common approach involves the reaction of 2-(naphthalen-1-yl)propen-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(naphthalen-1-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under appropriate conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-2-(naphthalen-1-yl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)oxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. These reactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yloxy)methyl]oxirane: This compound has a similar structure but with an additional methylene group linking the naphthalene and oxirane moieties.
3-(Naphthalen-1-yl)oxiran-2-yl](5,6,7,8-tetrahydronaphthalen-2-yl)methanone: This compound features a more complex structure with additional functional groups and rings.
Uniqueness
2-Methyl-2-(naphthalen-1-yl)oxirane is unique due to its specific substitution pattern and the presence of the naphthalene moiety directly attached to the oxirane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H12O |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-methyl-2-naphthalen-1-yloxirane |
InChI |
InChI=1S/C13H12O/c1-13(9-14-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 |
InChI Key |
CTROMVDPOVCOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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